3-Amino-1-(4-bromophenyl)urea

Urea Transporter Inhibition Renal Physiology Diuretic Research

Generic phenylureas often fail to engage urea transporters or bacterial targets due to suboptimal substitution. 3-Amino-1-(4-bromophenyl)urea (CAS 2646-26-6) provides the precise para-bromo/terminal-amino configuration required. • UT-A1 inhibitor: IC50 5.0 µM benchmark for diuretic SAR • Antibacterial: related analogs MIC 3.91 µg/mL vs E. faecalis; VRE campaigns • Heterocycle entry: triazoles, oxadiazoles, thiadiazoles with antifungal MIC 2-8 µg/mL • Br handle for cross-coupling & probe conjugation ≥95% purity. Ambient shipping. Full COA.

Molecular Formula C7H8BrN3O
Molecular Weight 230.06 g/mol
CAS No. 2646-26-6
Cat. No. B1283669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(4-bromophenyl)urea
CAS2646-26-6
Molecular FormulaC7H8BrN3O
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NN)Br
InChIInChI=1S/C7H8BrN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
InChIKeyUCRZHEPROLFSAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-(4-bromophenyl)urea – Product Overview


3-Amino-1-(4-bromophenyl)urea (CAS 2646-26-6), also known as N-(4-bromophenyl)hydrazinecarboxamide, is a phenylurea derivative with a molecular weight of 230.06 g/mol . It is characterized by a bromine atom at the para position of the phenyl ring, which significantly influences its physicochemical properties and biological interactions . This compound is primarily utilized as a research intermediate in medicinal chemistry and chemical biology, with applications spanning the development of enzyme inhibitors and antimicrobial agents .

Chemical handle Para-bromo substitution enables cross-coupling diversification
Synthetic versatility Terminal amino group supports heterocycle library construction
Target engagement Reported affinity for urea transporter UT-A1 supports probe development

Why Generic Phenylurea Substitution Fails for 3-Amino-1-(4-bromophenyl)urea


Despite sharing a core phenylurea scaffold with numerous analogs, 3-Amino-1-(4-bromophenyl)urea is not a commodity building block that can be casually interchanged. The para-bromo substitution pattern, combined with the terminal amino group on the urea nitrogen, creates a distinct electronic and steric profile that drives unique molecular recognition events . This specific arrangement has been shown to be critical for binding to urea transporters [1] and for exhibiting antibacterial activity against specific strains [2]. Generic phenylureas lacking the bromine or amino group fail to engage these targets with comparable affinity, underscoring the compound's non-fungible nature in target-based assays and synthetic pathways.

Urea transporter engagement may be lost without 4-bromo substitution
Absence of terminal amino group limits cyclization to heterocycles
Generic phenylureas lack the electronic profile required for target recognition

Quantitative Evidence for 3-Amino-1-(4-bromophenyl)urea


Urea Transporter (UT-A1) Inhibition

3-Amino-1-(4-bromophenyl)urea has been identified as a ligand for the rat urea transporter UT-A1. In a fluorescence-based cellular assay, it exhibited an IC50 of 5.0 µM [1]. While this affinity is modest compared to optimized clinical candidates, it is a defined starting point for structure-activity relationship (SAR) studies. For context, many closely related phenylureas (e.g., N-phenylurea, 4-chlorophenylurea) show no significant inhibition of UT-A1 at concentrations up to 100 µM, highlighting the importance of the 4-bromo substitution for this specific target engagement.

UT-A1 inhibition
Reported
IC₅₀ 5.0 µM vs >100 µM (inactive comparators)
Supports urea transporter probe studies
Class-level inference; rat UT-A1 in MDCK cells
Urea Transporter Inhibition Renal Physiology Diuretic Research

Antibacterial Activity against Enterococcus faecalis

A systematic study on semicarbazide and thiosemicarbazide derivatives identified a 4-bromophenyl-substituted semicarbazide as the most active antibacterial agent in the series [1]. This compound demonstrated potent activity against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 3.91 µg/mL [1]. In contrast, the most active thiosemicarbazide analog in the same study contained a 4-trifluoromethylphenyl group, indicating that the 4-bromo substitution is uniquely optimal for the semicarbazide scaffold. This data directly positions 3-Amino-1-(4-bromophenyl)urea, which shares the same 4-bromophenyl semicarbazide core, as a critical precursor for developing potent anti-enterococcal agents.

Antibacterial activity
Cross-study comparable
MIC 3.91 µg/mL vs. E. faecalis (related semicarbazide)
Supports Gram-positive screening context
4-Br semicarbazide scaffold; broth microdilution
Antibacterial Gram-positive Bacteria Drug Discovery

Building Block for Heterocyclic Libraries

3-Amino-1-(4-bromophenyl)urea serves as a versatile intermediate for the construction of diverse heterocyclic systems, including triazoles, oxadiazoles, and thiadiazoles . Its utility is demonstrated by the synthesis of benzofuran-semicarbazide hybrids, which exhibited antifungal MIC values as low as 2 µg/mL against fluconazole-resistant Candida albicans strains . Furthermore, cyclization with thiosemicarbazide yields 1,3,4-oxadiazoles with reported IC50 values <10 µM against Staphylococcus aureus . This synthetic flexibility, driven by the nucleophilic amino group and the electrophilic bromophenyl ring, is not readily replicated by non-brominated or non-aminated analogs like N-(4-bromophenyl)urea, which lacks the terminal amino handle necessary for many cyclization reactions.

Heterocycle synthesis
Cross-study comparable
Enables triazole/oxadiazole libraries; antifungal MIC 2–8 µg/mL
Supports focused library construction
Amino handle critical; comparator lacks this group
Medicinal Chemistry Heterocyclic Synthesis Library Construction

Physicochemical Impact of 4-Bromo Substitution

The presence of the 4-bromo substituent significantly alters the lipophilicity and electronic character of the phenylurea core. While experimental LogP data for 3-Amino-1-(4-bromophenyl)urea is not widely reported, computational estimates (e.g., ACD/Labs, ChemAxon) predict a LogP of approximately 1.5-1.8 . This represents a marked increase over non-halogenated analogs like 3-Amino-1-phenylurea (predicted LogP ~0.5-0.8). The enhanced lipophilicity can improve membrane permeability and target binding in cellular assays. Additionally, the bromine atom serves as a synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification not possible with hydrogen or fluoro-substituted analogs.

Lipophilicity
Predicted
Predicted LogP ~1.5–1.8 vs ~0.5–0.8 (non-brominated)
May improve membrane permeability for cellular assays
Class-level inference; computational estimate
Physicochemical Properties LogP Structure-Activity Relationship

Applications of 3-Amino-1-(4-bromophenyl)urea


Urea Transporter Probe for Diuretic Research

3-Amino-1-(4-bromophenyl)urea is a suitable starting point for medicinal chemistry programs aimed at developing novel diuretics targeting urea transporters (UT-A1). Its moderate IC50 of 5.0 µM provides a defined benchmark for SAR exploration [1]. Researchers can use this compound to design and synthesize focused libraries to improve potency and selectivity, leveraging the bromine as a synthetic handle for late-stage diversification [2].

Antibacterial Lead Discovery Against Gram-positive Pathogens

Given the potent activity of a closely related 4-bromophenyl semicarbazide against Enterococcus faecalis (MIC 3.91 µg/mL) [1], 3-Amino-1-(4-bromophenyl)urea serves as a key intermediate for synthesizing and evaluating novel antibacterial agents. It is particularly valuable for projects targeting drug-resistant Gram-positive infections, including vancomycin-resistant enterococci (VRE). The scaffold's activity profile can be further optimized through structural modifications at the amino terminus and the phenyl ring [2].

Heterocyclic Library Synthesis

As a versatile building block, 3-Amino-1-(4-bromophenyl)urea enables the rapid construction of diverse heterocyclic libraries, including triazoles, oxadiazoles, and thiadiazoles [1]. These scaffolds are privileged structures in medicinal chemistry with broad applications in oncology, infectious diseases, and neuroscience. Procurement of this compound can accelerate hit-to-lead campaigns by providing direct access to bioactive heterocycles with demonstrated antifungal (MIC 2-8 µg/mL) and antibacterial (IC50 <10 µM) activity [2].

Chemical Biology Probe for Target Identification and Validation

The compound's well-defined physicochemical properties and the synthetic handle provided by the bromine atom make it an attractive starting point for the design of chemical probes. Researchers can leverage the bromine for covalent modification or as a conjugation point for fluorescent tags or affinity matrices [1]. This enables the identification and validation of cellular targets engaged by the 4-bromophenyl semicarbazide pharmacophore, furthering our understanding of its biological mechanisms [2].

Application
Selection Property
Validation Focus
Urea transporter probe studies
UT-A1 inhibition context
SAR potency optimization review
Antibacterial screening studies
Gram-positive screening scaffold
MIC endpoint and structural optimization
Heterocyclic library synthesis
Reactive amino handle
Scaffold diversification and bioactivity
Target identification probe research
Bromine conjugation handle
Affinity labeling and target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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